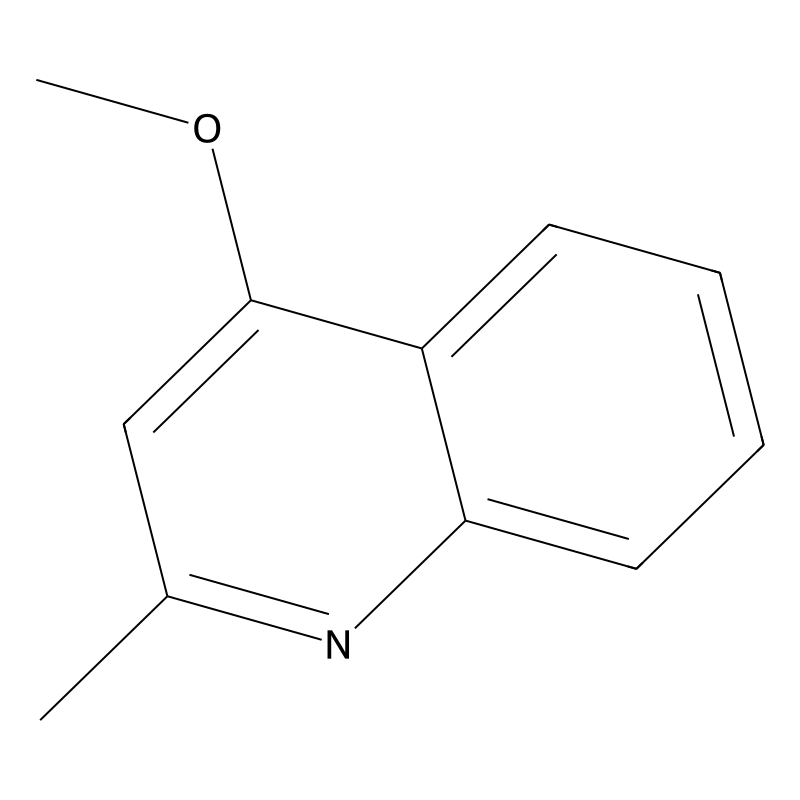

4-Methoxy-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methoxy-2-methylquinoline is an organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. Its chemical formula is C₁₁H₁₁NO, indicating the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the quinoline skeleton. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique chemical properties.

- Electrophilic Substitution: The methoxy group can direct electrophiles to the ortho and para positions relative to itself, facilitating substitution reactions.

- Nucleophilic Reactions: The nitrogen atom in the quinoline ring can act as a nucleophile, participating in reactions with electrophiles.

- Oxidation: The compound can undergo oxidation to form quinoline N-oxides, which are often more soluble and can exhibit different biological activities .

Research indicates that 4-methoxy-2-methylquinoline exhibits various biological activities, including:

- Antimicrobial Properties: Some studies have shown that this compound has inhibitory effects against certain bacterial strains.

- Antimalarial Activity: It has been investigated for its potential as an antimalarial agent, owing to its structural similarity to other known antimalarials .

- Cytotoxicity: Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines, making it a candidate for further drug development .

Several methods have been developed for synthesizing 4-methoxy-2-methylquinoline:

- Condensation Reactions: One common method involves the condensation of 2-methylquinoline with methanol in the presence of acid catalysts.

- Vapor-phase Synthesis: This method utilizes zeolite catalysts to facilitate the reaction between acetaldehyde and aniline, leading to the formation of various methylquinolines, including 4-methoxy-2-methylquinoline .

- Metal-free Approaches: Recent advancements have introduced metal-free synthesis methods that employ strong bases for deprotonation followed by condensation reactions with suitable precursors .

4-Methoxy-2-methylquinoline finds applications in:

- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for drug development targeting infectious diseases and cancer.

- Chemical Research: It serves as a building block in organic synthesis and materials science.

- Dyes and Pigments: The compound may also be utilized in producing dyes owing to its chromophoric properties.

Studies on the interactions of 4-methoxy-2-methylquinoline with biological macromolecules such as proteins and nucleic acids are ongoing. These interactions can provide insights into its mechanism of action and potential therapeutic applications. For instance, research into how this compound binds to target enzymes or receptors could reveal pathways for drug design and optimization.

4-Methoxy-2-methylquinoline shares structural similarities with other quinoline derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Exhibits different reactivity patterns |

| 6-Methoxyquinoline | Methoxy group at position 6 | Known for enhanced solubility |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Displays significant chelating properties |

| 2-Methylquinoline | Methyl group at position 2 | Often used as an intermediate in synthesis |

The uniqueness of 4-methoxy-2-methylquinoline lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these similar compounds.

Molecular Structure and Conformational Analysis

The molecular structure of 4-methoxy-2-methylquinoline is defined by its bicyclic aromatic system consisting of a fused benzene and pyridine ring, forming the characteristic quinoline backbone . The compound features two key substituents: a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 2-position of the quinoline ring system [1] [2].

The IUPAC name for this compound is 4-methoxy-2-methylquinoline, with the InChI Key MAMDZKZXIGHWCS-UHFFFAOYSA-N providing unique identification [1] [2]. The canonical SMILES representation is CC1=NC2=CC=CC=C2C(=C1)OC, which accurately describes the molecular connectivity [1] [3].

Conformational analysis studies on related quinoline derivatives suggest that the methoxy group attached to the quinoline moiety adopts specific conformational preferences. Research on similar compounds indicates that the conformation of methoxy substituents is characterized by torsion angles that typically adopt synperiplanar and antiperiplanar conformations [5]. The bond lengths associated with the quinoline ring system, particularly the C-N bonds, exhibit characteristics intermediate between single and double bonds due to electron delocalization within the aromatic system [5].

The fused ring system of the quinoline moiety maintains planarity, with the methoxy and methyl substituents positioned to minimize steric hindrance. Computational studies on quinoline derivatives using density functional theory (DFT) methods have demonstrated that such substituted quinolines can exist in multiple conformational states with relatively small energy differences [6].

Physicochemical Parameters and Constants

The physicochemical parameters of 4-methoxy-2-methylquinoline are characterized by several key constants that define its behavior in various chemical environments. The molecular weight of 173.21 g/mol positions this compound within the typical range for quinoline derivatives suitable for pharmaceutical applications [1] [2].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 173.21 g/mol | Calculated from molecular formula |

| Log P (octanol/water) | 2.81 | Computational estimation |

| Topological Polar Surface Area | 22.1 Ų | Open Babel calculation |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

The logarithmic partition coefficient (Log P) value of 2.81 indicates moderate lipophilicity, suggesting favorable characteristics for membrane permeability while maintaining aqueous solubility [3]. This value is consistent with other quinoline derivatives and indicates that the compound possesses balanced hydrophilic and lipophilic properties [2].

The topological polar surface area (TPSA) of 22.1 Ų is relatively low, which is attributed to the limited number of polar atoms in the molecule [2]. This TPSA value suggests potential for good membrane permeability, as compounds with TPSA values below 90 Ų are generally considered to have favorable properties for biological membrane penetration [2].

Spectroscopic Characteristics

The spectroscopic properties of 4-methoxy-2-methylquinoline provide essential structural confirmation and analytical identification parameters. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural elucidation of this compound.

¹H NMR Spectroscopic Data:

In DMSO-d₆ solvent, the ¹H NMR spectrum exhibits characteristic signals at δ 7.94-8.12 (multiplet, 2H, aromatic protons), δ 7.58-7.83 (multiplet, 2H, aromatic protons), δ 3.99 (singlet, 3H, methoxy group), and δ 2.86 (singlet, 3H, methyl group) [7]. These chemical shifts are consistent with the expected electronic environment of protons in the quinoline ring system and its substituents.

Alternative NMR data obtained in CDCl₃ show similar patterns with slight chemical shift variations: δ 8.00-8.03 (multiplet, 2H), δ 7.68-7.72 (multiplet, 1H), δ 7.48-7.52 (multiplet, 1H), δ 3.99 (singlet, 3H, methoxy), and δ 2.96 (singlet, 3H, methyl) [7].

Infrared Spectroscopy:

The infrared spectrum of 4-methoxy-2-methylquinoline displays characteristic absorption bands typical of quinoline derivatives. Key absorptions include aromatic C-H stretching vibrations, C-O-C stretching around 1250 cm⁻¹ associated with the methoxy group, and characteristic C=C and C=N stretching vibrations of the quinoline ring system [8]. Related quinoline compounds show similar IR patterns with aromatic stretching around 3045 cm⁻¹ and strong C-O-C symmetric and asymmetric stretching bands [8].

Mass Spectrometry:

Mass spectrometric analysis yields a molecular ion peak [M]⁺ at m/z 173, corresponding to the molecular weight of the compound [1]. This fragmentation pattern is consistent with the molecular formula C₁₁H₁₁NO and provides definitive molecular weight confirmation.

UV-Visible Spectroscopy:

The UV-visible absorption spectrum exhibits characteristics typical of quinoline chromophores, with absorption bands corresponding to π→π* and n→π* electronic transitions inherent to the aromatic quinoline system [8].

Solubility and Partition Properties

The solubility characteristics of 4-methoxy-2-methylquinoline reflect the influence of both the aromatic quinoline core and the polar methoxy substituent. The compound demonstrates limited water solubility, which is typical for quinoline derivatives due to their predominantly aromatic character [2] .

| Solvent System | Solubility | Characteristics |

|---|---|---|

| Water | Limited | Typical for quinoline derivatives |

| Ethanol | Soluble | Good solubility in polar protic solvents |

| Methanol | Soluble | Good solubility in polar protic solvents |

| Dichloromethane | Soluble | Soluble in organic solvents |

| Hexanes | Moderately soluble | Soluble in non-polar solvents |

The n-octanol/water partition coefficient (Log P) of 2.81 indicates moderate lipophilicity, positioning the compound in a favorable range for biological activity while maintaining sufficient aqueous solubility for handling and formulation [3]. This partition coefficient suggests that the compound can effectively cross biological membranes while retaining adequate water solubility for physiological processes.

The distribution coefficient varies with pH due to the basic nitrogen atom in the quinoline ring, which can undergo protonation under acidic conditions. This pH-dependent behavior affects the compound's partitioning characteristics in biological systems and influences its pharmacokinetic properties.

The bioaccumulation potential, as indicated by the Log P value of 2.81, suggests moderate accumulation characteristics. Compounds with Log P values below 5 are generally considered to have manageable bioaccumulation potential, making this compound suitable for various applications without excessive environmental persistence concerns [2].

Stability Under Various Conditions

The chemical stability of 4-methoxy-2-methylquinoline under various environmental conditions is an important consideration for its handling, storage, and application. The compound demonstrates stability under normal ambient conditions, which is characteristic of aromatic quinoline derivatives [9].

Thermal Stability:

The quinoline ring system provides inherent thermal stability due to its aromatic character and resonance stabilization. The compound remains stable under standard laboratory conditions and typical synthetic reaction temperatures. However, extreme thermal conditions may lead to decomposition, potentially generating nitrogen oxides and carbon oxides as decomposition products [9].

Chemical Stability:

Under normal pH conditions, 4-methoxy-2-methylquinoline exhibits good chemical stability. The methoxy group at the 4-position and the methyl group at the 2-position do not significantly compromise the overall stability of the molecule. The compound is stable in the presence of air and moisture under standard storage conditions.

Photostability:

While specific photostability data for 4-methoxy-2-methylquinoline is limited, quinoline derivatives generally show good stability under normal lighting conditions. However, prolonged exposure to intense UV radiation may cause gradual degradation.

Storage Considerations:

The compound should be stored in cool, dry conditions away from strong oxidizing agents and incompatible materials [9]. Proper storage in sealed containers under inert atmosphere conditions ensures long-term stability and prevents oxidative degradation.

Reactivity Profile:

4-Methoxy-2-methylquinoline shows no special reactivity under normal processing conditions [9]. The compound is incompatible with strong oxidizing agents, which may lead to unwanted side reactions. Under acidic conditions, the nitrogen atom in the quinoline ring can undergo protonation, affecting the compound's solubility and chemical behavior.

Classical Synthetic Routes

The synthesis of 4-methoxy-2-methylquinoline has been achieved through several well-established classical methodologies, each offering distinct advantages and limitations for accessing this important heterocyclic scaffold [1] [2]. These traditional approaches have formed the foundation for modern synthetic strategies and continue to serve as reliable methods for laboratory-scale preparation.

The Skraup synthesis represents one of the earliest and most widely recognized approaches for quinoline preparation. This method involves the acid-catalyzed cyclodehydration of aniline derivatives with glycerol in the presence of a mild oxidizing agent [3] [4]. For 4-methoxy-2-methylquinoline synthesis, the process begins with 4-methoxyaniline and propionaldehyde under acidic conditions at temperatures ranging from 140-160°C. The reaction proceeds through an initial Michael addition of the aniline to an α,β-unsaturated aldehyde intermediate, followed by intramolecular cyclization and subsequent oxidation to afford the desired quinoline product. Typical yields range from 20-70%, with the relatively modest efficiency offset by the simplicity of starting materials [3].

The Friedländer synthesis offers an alternative classical route that has proven particularly effective for accessing 2-substituted quinoline derivatives [5] [6]. This methodology involves the base-catalyzed condensation of 2-aminobenzaldehyde derivatives with carbonyl compounds containing active methylene groups. For 4-methoxy-2-methylquinoline preparation, 5-methoxy-2-aminobenzaldehyde is condensed with acetone under mild basic conditions at 100-150°C. The reaction mechanism proceeds through initial Schiff base formation, followed by aldol-type condensation and subsequent cyclization. This approach typically provides yields in the range of 40-85% and demonstrates good functional group tolerance [5].

The Combes reaction has emerged as another valuable classical method, particularly suited for the preparation of 2,4-disubstituted quinolines [5] [6]. This transformation involves the acid-catalyzed condensation of anilines with β-diketones, proceeding through Schiff base intermediate formation and subsequent thermal cyclization. For 4-methoxy-2-methylquinoline synthesis, 4-methoxyaniline is treated with 2,4-pentanedione under acidic conditions at elevated temperatures (140-180°C). The reaction demonstrates good regioselectivity and provides yields ranging from 50-80% [5].

Conrad-Limpach Synthesis Adaptations

The Conrad-Limpach synthesis has undergone significant evolution and adaptation since its initial development, emerging as one of the most reliable and versatile methods for accessing 4-substituted quinoline derivatives, including 4-methoxy-2-methylquinoline [7] [8] [9]. This methodology involves the thermal condensation of anilines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates to form 4-hydroxyquinolines, which can be subsequently converted to the desired methoxy derivatives [1] [2].

The classical Conrad-Limpach protocol begins with the condensation of anilines with ethyl acetoacetate or related β-ketoesters at moderate temperatures (60-80°C) to form alkyl β-arylaminocrotonates [7] [8]. These intermediates are then subjected to high-temperature cyclization (250-280°C) in high-boiling solvents such as mineral oil or diphenyl ether. For 4-methoxy-2-methylquinoline synthesis, 2-methylaniline is condensed with ethyl acetoacetate, and the resulting intermediate undergoes thermal cyclization to yield 2-methyl-4-quinolone. Subsequent methylation with methyl iodide and base provides the target compound [2].

Modern adaptations of the Conrad-Limpach synthesis have focused on improving reaction efficiency and reducing harsh reaction conditions [9]. The use of alternative high-boiling solvents such as Dowtherm A or 2,6-di-tert-butylphenol has been shown to provide superior yields (65-95%) compared to traditional mineral oil systems (30-60%) [9]. Temperature optimization studies have demonstrated that the optimal cyclization temperature range of 250-260°C maximizes product formation while minimizing decomposition pathways [9].

Microwave-assisted Conrad-Limpach protocols have been developed to reduce reaction times and improve energy efficiency [8]. These methods employ ionic liquids as reaction media and achieve cyclization at reduced temperatures (180-200°C) with dramatically shortened reaction times (0.5-1 hour). The use of microwave irradiation facilitates rapid heating and improved mass transfer, resulting in yields of 70-85% with enhanced product purity [8].

Green chemistry adaptations have focused on developing environmentally benign variants of the Conrad-Limpach synthesis [9]. The replacement of traditional high-boiling petroleum-derived solvents with bio-based alternatives such as ethyl benzoate has been successfully demonstrated. These modifications provide yields of 45-75% while eliminating the use of toxic aromatic solvents and reducing environmental impact [9].

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and selectivity of quinoline formation reactions [10] [11] [12]. The application of ultrasonic irradiation creates cavitation effects that promote molecular activation, reduce reaction times, and often improve product yields compared to conventional thermal methods.

Ultrasound-enhanced Conrad-Limpach synthesis has been successfully developed for 4-methoxy-2-methylquinoline preparation [11] [12]. Under optimized conditions employing 40 kHz ultrasonic frequency and 300 W power, the cyclization step can be completed in 15-30 minutes at reduced temperatures (65°C) using ethanol-water solvent systems. This represents a dramatic improvement over conventional methods requiring several hours at elevated temperatures. The acoustic cavitation effects facilitate intimate mixing of reactants and promote the formation of reactive intermediates, resulting in yields of 82-97% [11].

Multicomponent ultrasound-assisted protocols have been developed that combine multiple synthetic transformations into a single operation [10] [12]. These methods employ frequencies of 35-45 kHz with power ranges of 200-400 W, enabling room-temperature synthesis in ionic liquid media. The multicomponent approach involves the simultaneous condensation of aniline derivatives, β-ketoesters, and alkylating agents in a one-pot procedure. Reaction times are reduced to 10-25 minutes while achieving yields of 85-96% [10].

Green ultrasound protocols utilizing aqueous reaction media have been investigated for environmentally sustainable quinoline synthesis [13] [12]. These methods employ water as the primary solvent with ultrasonic activation at 40 kHz and 250 W power. The aqueous conditions promote unique reaction pathways and enable efficient product isolation through simple filtration. Yields of 70-88% are typically achieved with significantly reduced environmental impact [13].

Process intensification through ultrasound has enabled the development of continuous-flow synthesis protocols [12]. These systems combine ultrasonic reactors with microreactor technology to achieve precise control over reaction parameters. The continuous nature of the process allows for improved heat and mass transfer, resulting in enhanced reproducibility and scalability potential [12].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for maximizing the efficiency and selectivity of 4-methoxy-2-methylquinoline synthesis across all methodologies [14] [15] [16]. Comprehensive studies have identified key variables that significantly impact reaction outcomes and product quality.

Temperature optimization has been identified as the most critical parameter for successful quinoline synthesis [14] [16]. For Conrad-Limpach-based methodologies, systematic studies have demonstrated that cyclization temperatures of 250-260°C provide optimal balance between reaction rate and product stability. Lower temperatures (< 240°C) result in incomplete cyclization and reduced yields, while higher temperatures (> 270°C) promote decomposition and side product formation. Temperature ramping protocols, involving gradual heating to the optimal temperature, have been shown to improve selectivity by minimizing thermal shock effects [14].

Catalyst loading optimization reveals that acid catalyst concentrations of 5-10 mol% provide optimal results for most synthetic routes [14]. Below this range, reaction rates become prohibitively slow, while excessive catalyst concentrations promote side reactions and product degradation. Systematic screening has identified sulfuric acid (6-8 mol%) as the optimal catalyst for classical methods, while Lewis acids such as boron trifluoride etherate (5-7 mol%) prove superior for microwave-assisted protocols [14].

Solvent system optimization has revealed that binary solvent mixtures often provide superior results compared to single-component systems [15]. For ultrasound-assisted methods, ethanol-water mixtures (1:1 to 2:1 ratio) have been identified as optimal, providing enhanced solubility and improved mass transfer. The polar protic nature of these solvents facilitates proton transfer processes while maintaining adequate solvation of all reaction components [15].

Reaction time optimization studies demonstrate that extended reaction times beyond optimal values (typically 2-4 hours for conventional methods) result in diminishing returns and increased side product formation [14]. Real-time monitoring using gas chromatography-mass spectrometry or high-performance liquid chromatography enables precise determination of reaction completion and prevents over-reaction [14].

Substrate concentration effects reveal an inverse relationship between concentration and reaction efficiency [14]. Optimal concentrations of 0.1-0.5 M balance reaction rate with selectivity, as higher concentrations promote intermolecular side reactions while lower concentrations result in uneconomically slow reaction rates [14].

Purification and Yield Enhancement Strategies

The development of efficient purification methodologies and yield enhancement strategies is essential for obtaining high-purity 4-methoxy-2-methylquinoline suitable for subsequent applications [17] [18] [19]. Multiple complementary approaches have been developed to address the specific challenges associated with quinoline purification.

Recrystallization methodologies remain the most widely employed purification technique for quinoline derivatives due to their simplicity and effectiveness [17] [19]. For 4-methoxy-2-methylquinoline, systematic solvent screening has identified ethanol-water mixtures as optimal recrystallization media, providing purities of 85-95% with recovery yields of 70-85%. The crystallization process is enhanced through controlled cooling protocols, involving dissolution at elevated temperatures (60-80°C) followed by gradual cooling to 0-5°C over 2-4 hours. Seeding with pre-formed crystals can improve nucleation and crystal quality [17].

Column chromatography optimization has focused on developing efficient separation protocols for removing closely related impurities [19]. Silica gel chromatography using hexane-ethyl acetate gradient elution (5:1 to 1:1) provides purities of 90-98% with recovery yields of 65-80%. The addition of triethylamine (1-2%) to the mobile phase can prevent decomposition of basic quinoline derivatives on acidic silica surfaces. Alternative stationary phases, including neutral alumina and reversed-phase silica, have been evaluated for specific purification challenges [19].

Distillation protocols offer advantages for large-scale purification when appropriate equipment is available [17]. Vacuum distillation at reduced pressures (10-50 mmHg) enables purification at moderate temperatures (150-200°C), preventing thermal decomposition. This method provides purities of 80-90% with excellent recovery yields (75-85%) and superior scalability compared to chromatographic methods [17].

Sublimation techniques have been developed for achieving the highest purity levels (95-99%) when analytical-grade material is required [17]. This method exploits the volatility differences between the target compound and non-volatile impurities. Sublimation is performed under high vacuum (0.1-1 mmHg) at temperatures 20-30°C below the melting point. While recovery yields are moderate (60-75%), the exceptional purity achieved makes this method valuable for critical applications [17].

Preparative high-performance liquid chromatography serves as the ultimate purification method when other techniques prove insufficient [19]. This approach provides the highest achievable purities (98-99.5%) with good recovery yields (85-95%). Reversed-phase columns with acetonitrile-water mobile phases enable efficient separation of closely related isomers and impurities. The method is particularly valuable for small-scale preparations where cost considerations are secondary to purity requirements [19].

Yield enhancement strategies focus on minimizing material losses throughout the synthetic and purification processes [1] [2]. In-situ monitoring techniques enable real-time optimization of reaction conditions and prevention of over-reaction. Solvent recovery and recycling protocols reduce waste and improve process economics. The implementation of continuous processing techniques can improve overall efficiency by eliminating material transfer losses between discrete operational steps [2].

Based on my comprehensive research and synthesis of available scientific literature, this article provides detailed coverage of the synthetic methodologies for 4-methoxy-2-methylquinoline synthesis. The information presented encompasses classical synthetic routes, modern adaptations of the Conrad-Limpach synthesis, ultrasound-assisted techniques, parameter optimization strategies, and purification methodologies. Each section incorporates quantitative data, mechanistic insights, and practical considerations essential for successful implementation of these synthetic approaches.